REACTION_CXSMILES
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Cl[C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[NH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.C(N(CC)CC)C>C(O)C>[N:11]1([C:2]2[S:3][C:4]3[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=3[N:6]=2)[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1
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Name
|
|
Quantity
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1.7 g
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Type
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reactant
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Smiles
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ClC=1SC2=C(N1)C=CC=C2
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Name
|
|
Quantity
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4.76 g
|
Type
|
reactant
|
Smiles
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N1CCNCC1
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Name
|
|
Quantity
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7 mL
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture is concentrated by evaporation
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Type
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ADDITION
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Details
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mixed with water
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Type
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EXTRACTION
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Details
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extracted twice with dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic phases are dried over sodium sulphate
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Type
|
FILTRATION
|
Details
|
the drying agent is filtered off
|
Type
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CONCENTRATION
|
Details
|
the filtrate is concentrated by evaporation
|
Type
|
WASH
|
Details
|
The residue is washed with diethylether
|
Name
|
|
Type
|
|
Smiles
|
N1(CCNCC1)C=1SC2=C(N1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |